2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” is a heterocyclic compound that contains an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclooctylamine derivative with a suitable diketone under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the oxazine ring structure.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may occur at various positions on the oxazine ring or the cyclooctyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, compounds with oxazine rings are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them interesting for drug discovery and development.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclohexyl-6-methyl-
- 2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclopentyl-6-methyl-
- 2H-1,3-Oxazine-2,4(3H)-dione, 3-cycloheptyl-6-methyl-
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” is unique due to its specific cyclooctyl group, which may impart distinct chemical and physical properties compared to its analogs with different cycloalkyl groups
Properties
CAS No. |
61386-80-9 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-cyclooctyl-6-methyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C13H19NO3/c1-10-9-12(15)14(13(16)17-10)11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3 |
InChI Key |
ZQRBEEIMBZBDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)O1)C2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.